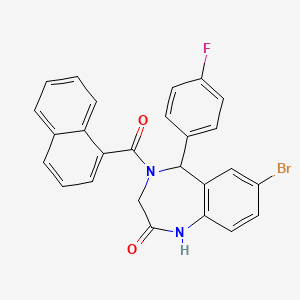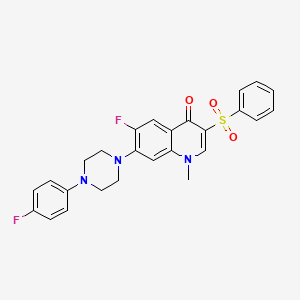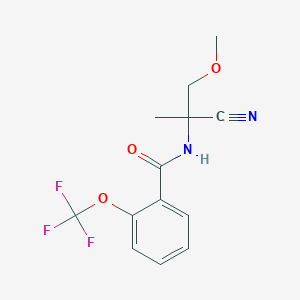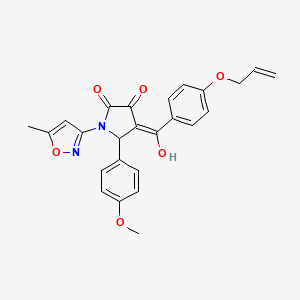
4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule characterized by its unique chemical structure This complex molecule comprises various functional groups, including allyloxy, benzoyl, hydroxy, methoxy, and pyrrolidinone
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. Each step selectively modifies specific parts of the molecule to build the desired structure:
Formation of the Benzoyl Group: : Begin with the selective introduction of the benzoyl group onto an appropriate aromatic precursor.
Addition of the Allyloxy Group: : Allyl bromide and a base are used to introduce the allyloxy group through nucleophilic substitution.
Construction of the Pyrrolidinone Ring: : Cyclization reactions form the pyrrolidinone structure.
Introduction of Hydroxy and Methoxy Groups: : Selective hydroxylation and methylation reactions add the hydroxy and methoxy groups.
Industrial Production Methods
In an industrial setting, the production of such a complex molecule requires optimization of reaction conditions to maximize yield and purity. This includes:
Optimized Catalyst Use: : To accelerate reactions without compromising the product.
Temperature and Pressure Control: : Ensuring conditions favor desired products and minimize by-products.
Advanced Purification Techniques: : Techniques like recrystallization, column chromatography, or HPLC are used to purify the final compound.
化学反応の分析
Types of Reactions
Oxidation: : The hydroxy group can be oxidized to form carbonyl compounds.
Reduction: : The carbonyl groups in the molecule can undergo reduction to form alcohols.
Substitution: : The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, NaBH4
Reducing Agents: : LiAlH4
Substitution Reactions: : Bases like NaOH, KOH
Major Products
The reactions produce a variety of products depending on the reagent and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of carbonyl groups will generate corresponding alcohols.
科学的研究の応用
4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one has diverse applications across multiple scientific disciplines:
Chemistry: : Used as a precursor in synthetic organic chemistry to construct complex molecules.
Biology: : Potential utility in biochemical assays to explore enzyme activities and inhibitor studies.
Medicine: : Investigated for its potential therapeutic properties due to its unique structural motifs.
Industry: : Used in material science for developing new polymers and coatings with specific desired properties.
作用機序
The mechanism of action for 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one involves interaction with molecular targets within biological systems, such as enzymes or receptors. The diverse functional groups present allow it to participate in hydrogen bonding, van der Waals interactions, and covalent bonding with target biomolecules.
類似化合物との比較
Comparison with compounds such as 4-hydroxy-3-methoxybenzaldehyde, 5-methylisoxazole, and 4-allyloxybenzene highlights its uniqueness in combining these structural motifs into a single entity, imparting unique reactivity and application potential.
4-hydroxy-3-methoxybenzaldehyde: : Known for its antimicrobial properties.
5-methylisoxazole: : Utilized in the synthesis of various pharmaceuticals.
4-allyloxybenzene: : Employed in the production of polymers and resins.
特性
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-4-13-32-19-11-7-17(8-12-19)23(28)21-22(16-5-9-18(31-3)10-6-16)27(25(30)24(21)29)20-14-15(2)33-26-20/h4-12,14,22,28H,1,13H2,2-3H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDNQZYJSGUOA-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
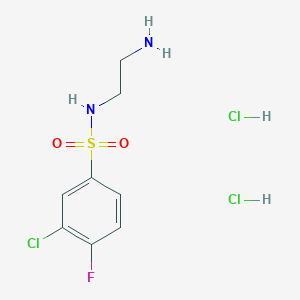
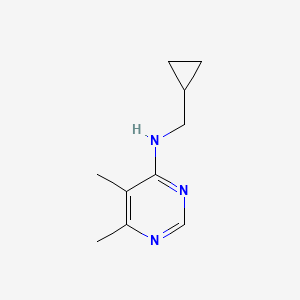
![ethyl 4-((4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2482609.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482610.png)

![N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2482613.png)
![N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2482614.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2482615.png)
![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/new.no-structure.jpg)
